molecular formula C15H15N3O5 B3491840 METHYL 4,5-DIMETHOXY-2-(PYRAZINE-2-AMIDO)BENZOATE

METHYL 4,5-DIMETHOXY-2-(PYRAZINE-2-AMIDO)BENZOATE

Cat. No.: B3491840
M. Wt: 317.30 g/mol
InChI Key: SRWPQOXGTFIHLJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(pyrazine-2-amido)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrazine amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dimethoxy-2-(pyrazine-2-amido)benzoate typically involves the esterification of 4,5-dimethoxy-2-(pyrazine-2-amido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the pyrazine ring can yield dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(pyrazine-2-amido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(pyrazine-2-amido)benzoate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

    Methyl 2-(pyrazine-2-amido)benzoate: Lacks the methoxy groups, resulting in different reactivity and properties.

    4,5-Dimethoxy-2-(pyrazine-2-amido)benzoic acid: The carboxylic acid form of the compound, which can be converted to the ester.

Uniqueness: Methyl 4,5-dimethoxy-2-(pyrazine-2-amido)benzoate is unique due to the presence of both methoxy groups and the pyrazine amide, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(pyrazine-2-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-21-12-6-9(15(20)23-3)10(7-13(12)22-2)18-14(19)11-8-16-4-5-17-11/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWPQOXGTFIHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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